

Lanthanide-Based MOFs with 3,6-Pyridazinedicarboxylic Acid for Advanced Sensing Applications

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Compound of Interest

Compound Name: *3,6-Pyridazinedicarboxylic acid*

Cat. No.: *B1347128*

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) have emerged as a promising class of materials for sensing applications due to their unique luminescent properties, including sharp emission bands, long lifetimes, and large Stokes shifts. The incorporation of lanthanide ions into the porous and tunable structures of MOFs allows for the development of highly sensitive and selective sensors. The organic linkers play a crucial role in sensitizing the lanthanide ions through the "antenna effect," where the linker absorbs light and transfers the energy to the lanthanide ion, resulting in its characteristic luminescence.^{[1][2]} This document provides detailed application notes and protocols for the synthesis and utilization of Ln-MOFs constructed with **3,6-pyridazinedicarboxylic acid** for the fluorescent sensing of specific analytes. A notable example is a terbium-based MOF (Tb-MOF) with this linker, which has demonstrated high sensitivity in detecting o-nitrobenzoic acid and riboflavin.^{[3][4]}

Principle of Luminescent Sensing

The sensing mechanism of these Ln-MOFs is primarily based on luminescence quenching, a "turn-off" response.^[3] When the analyte interacts with the MOF, the characteristic

luminescence of the lanthanide ion is diminished. This quenching can occur through several mechanisms, including:

- Resonance Energy Transfer (RET): If the emission spectrum of the Ln-MOF overlaps with the absorption spectrum of the analyte, energy can be non-radiatively transferred from the excited MOF to the analyte, quenching the MOF's luminescence.[3]
- Photoinduced Electron Transfer (PET): Electron transfer can occur between the excited MOF and the analyte, leading to the non-radiative decay of the excited state and thus, luminescence quenching.
- Competitive Absorption: The analyte may absorb the excitation light at the same wavelength as the MOF, reducing the number of photons available to excite the MOF and leading to a decrease in luminescence intensity.[3]

The relationship between the luminescence intensity and the analyte concentration is often described by the Stern-Volmer equation, which allows for the quantitative determination of the analyte.

Featured Application: Sensing of o-Nitrobenzoic Acid and Riboflavin

A Terbium-based MOF synthesized with **3,6-pyridazinedicarboxylic acid** has been shown to be an effective luminescent sensor for the detection of o-nitrobenzoic acid (o-NBA) and riboflavin in aqueous solutions.[3][4] The Tb-MOF exhibits intense green photoluminescence, which is selectively quenched in the presence of these analytes.[3]

Quantitative Sensing Performance

The performance of the Tb-MOF sensor for the detection of o-NBA and riboflavin is summarized in the table below.

Analyte	Matrix	Detection Method	Quenching Constant (K _{sv})	Limit of Detection (LOD)
o-Nitrobenzoic Acid	Aqueous Solution	Fluorescence Quenching	Not Reported	0.30 ppm[3][4]
Riboflavin	Aqueous Solution	Fluorescence Quenching	Not Reported	0.31 ppm[3][4]

Experimental Protocols

Protocol 1: Synthesis of Tb-MOF with 3,6-Pyridazinedicarboxylic Acid

Materials:

- Terbium(III) nitrate hexahydrate ($\text{Tb}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- 3,6-Pyridazinedicarboxylic acid**
- N,N-Dimethylformamide (DMF)
- Ethanol
- Deionized water

Procedure:

This protocol is based on a typical solvothermal synthesis method for lanthanide MOFs.

- In a 20 mL glass vial, dissolve 0.1 mmol of **3,6-pyridazinedicarboxylic acid** in 5 mL of DMF.
- In a separate vial, dissolve 0.1 mmol of Terbium(III) nitrate hexahydrate in 5 mL of ethanol.
- Add the terbium nitrate solution to the ligand solution dropwise while stirring.
- Seal the vial and place it in a programmable oven.

- Heat the mixture to 120°C and maintain this temperature for 48 hours.
- After 48 hours, allow the oven to cool down to room temperature slowly.
- Collect the resulting crystals by filtration.
- Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
- Dry the crystals under vacuum at 60°C for 12 hours.
- The resulting crystalline powder is the Tb-MOF.

Protocol 2: Luminescent Sensing of Analytes

Materials and Equipment:

- Tb-MOF powder
- Analyte stock solutions (e.g., o-nitrobenzoic acid, riboflavin in deionized water)
- Deionized water
- Vortex mixer or sonicator
- Fluorometer

Procedure:

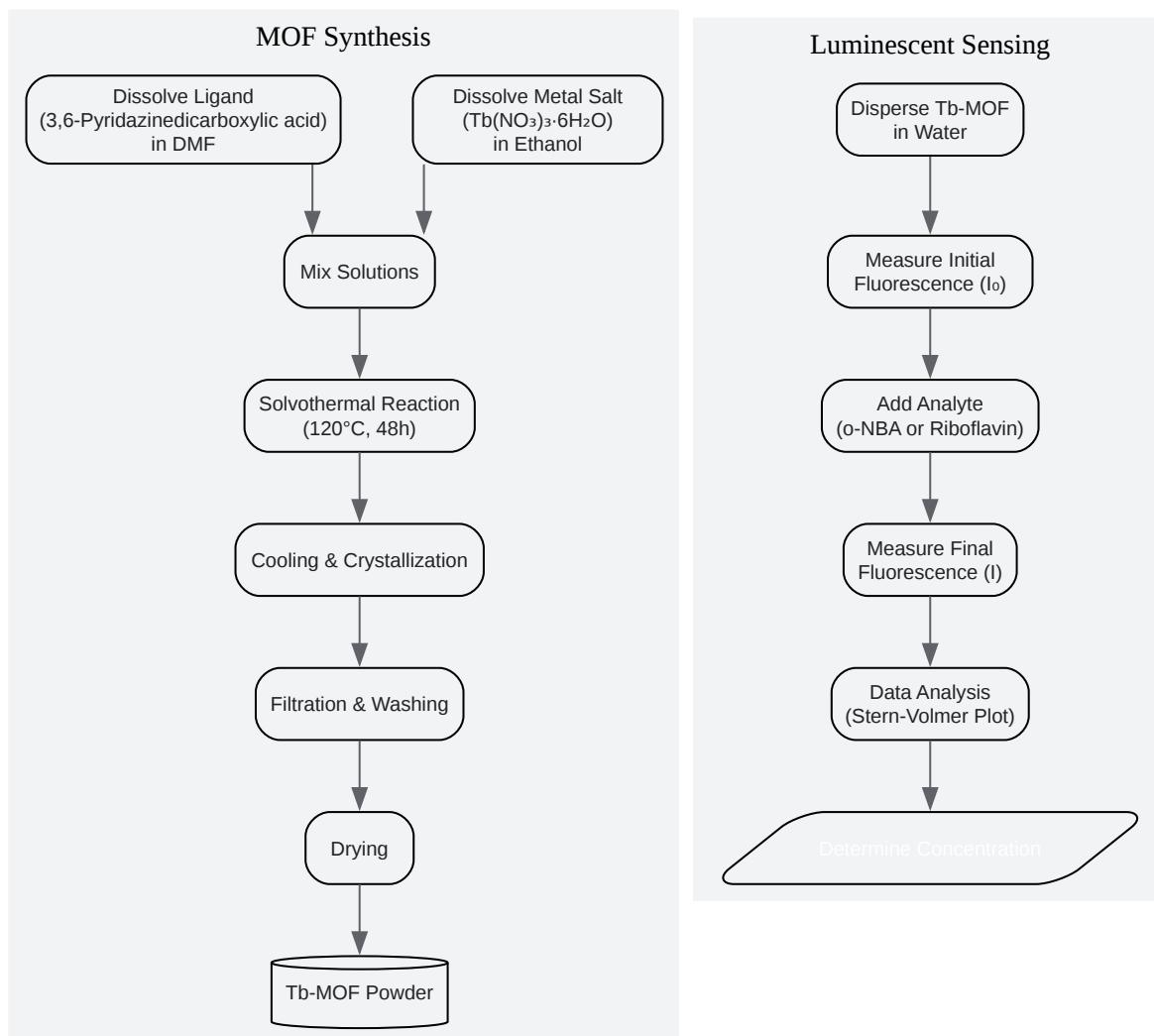
- Preparation of MOF suspension: Disperse a small amount of the synthesized Tb-MOF powder (e.g., 1 mg) in a specific volume of deionized water (e.g., 10 mL) to create a homogeneous suspension. Sonication may be required to ensure good dispersion.
- Sensing Measurement:
 - Place 2 mL of the Tb-MOF suspension into a quartz cuvette.
 - Record the initial fluorescence emission spectrum of the suspension. The excitation wavelength should be set at the absorption maximum of the **3,6-pyridinedicarboxylic**

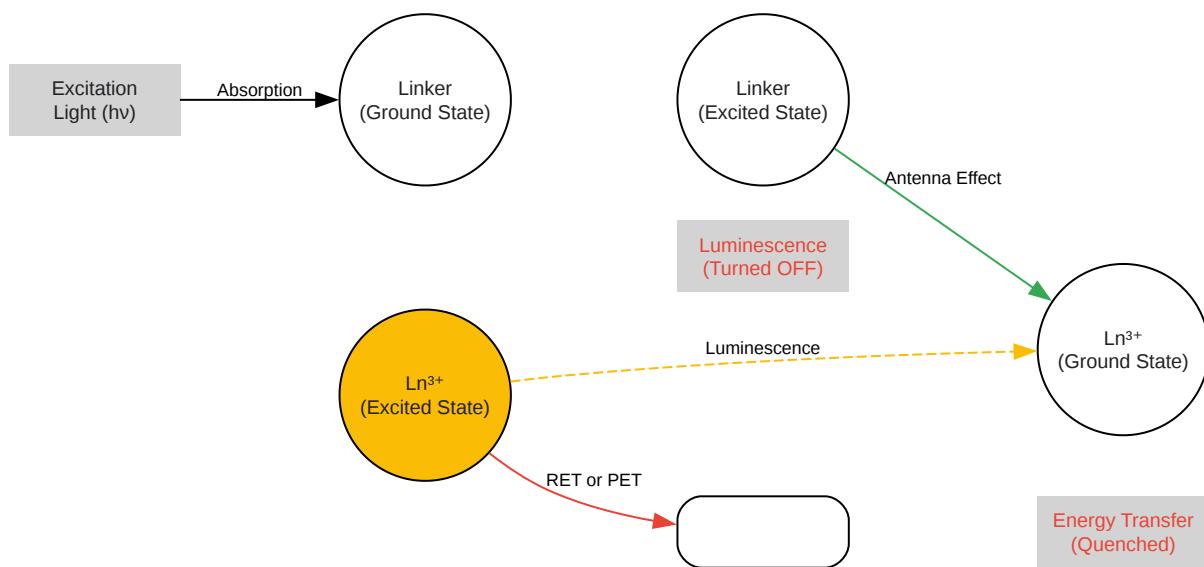
acid linker to take advantage of the antenna effect.

- Successively add small aliquots of the analyte stock solution to the cuvette.
- After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
- Data Analysis:
 - Measure the fluorescence intensity at the characteristic emission peak of the terbium ion (around 545 nm) for each analyte concentration.
 - Plot the ratio of the initial fluorescence intensity (I_0) to the fluorescence intensity after adding the analyte (I) against the concentration of the analyte ($[Q]$).
 - The data can be fitted to the Stern-Volmer equation: $I_0/I = 1 + K_{sv}[Q]$, where K_{sv} is the Stern-Volmer quenching constant.
 - The Limit of Detection (LOD) can be calculated using the formula: $LOD = 3\sigma/k$, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Visualizations

Synthesis and Sensing Workflow





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